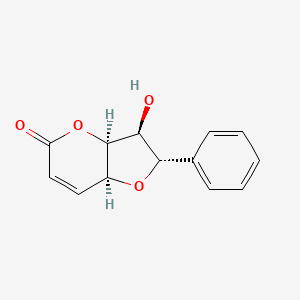
Methyl 2-(pyridin-2-yl)acetate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with a methyl ester and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-pyridineacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of methyl 2-(pyridin-2-yl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(pyridin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials
Wirkmechanismus
The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: Similar in structure but with the pyridine ring attached at the 4-position.
Ethyl 2-(pyridin-3-yl)acetate: Contains an ethyl ester instead of a methyl ester and the pyridine ring attached at the 3-position.
2-(Pyridin-4-yl)acetic acid hydrochloride: Similar but lacks the ester group, existing as a carboxylic acid hydrochloride salt.
Uniqueness
Methyl 2-(pyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of both an ester and a hydrochloride salt. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
175533-26-3 |
|---|---|
Molekularformel |
C19H26N4O6 |
Molekulargewicht |
0 |
Synonyme |
Methyl 2-(pyridin-2-yl)acetate HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181677.png)
![3-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181678.png)
![4-[6-Chloro-3-(3-methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181680.png)
![2-Methoxy-4-[3-(3-methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181681.png)
![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181683.png)
![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181684.png)
![3-[3-(2,5-Dimethoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181689.png)


